REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[CH:9]=[C:10]([C:20](OCC)=[O:21])[C:11](=[CH:18][CH:19]=1)[CH2:12][C:13](OCC)=[O:14].O>CCOCC>[Cl:7][C:8]1[CH:9]=[C:10]([CH2:20][OH:21])[C:11]([CH2:12][CH2:13][OH:14])=[CH:18][CH:19]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
diethyl 4-chlorohomophthalate
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(CC(=O)OCC)=CC1)C(=O)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hrs
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the resulting mixture filtered through a pad of diatomaceous earth
|
Type
|
CUSTOM
|
Details
|
The filtrate was partitioned between water (200 ml) and ether (800 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (magnesium sulphate)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo to a semi-solid which on trituation with petroleum ether (b.pt. 40°-60°)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=C1)CO)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45 g | |
YIELD: CALCULATEDPERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |